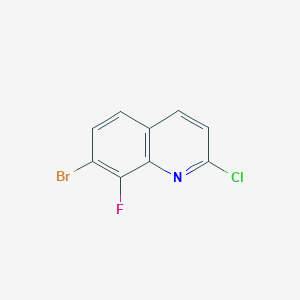

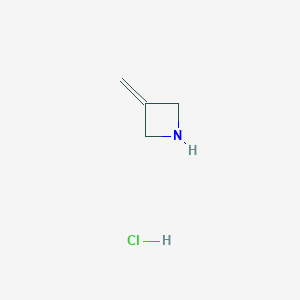

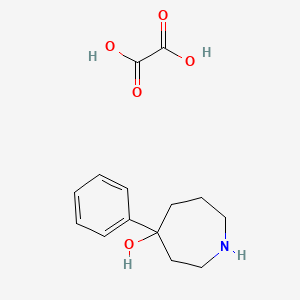

![molecular formula C11H12N4O3 B1459630 Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate CAS No. 1706435-73-5](/img/structure/B1459630.png)

Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate

Vue d'ensemble

Description

“Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate” is a chemical compound with the molecular formula C11H12N4O3. It is a derivative of tetrazole, a class of compounds that have attracted much attention in medicinal chemistry .

Molecular Structure Analysis

The tetrazole ring in “Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate” is a five-membered aza compound with 6π electrons, and its reactivity is similar to aromatic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Chemical Reactions Analysis

Tetrazoles, including “Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate”, easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

“Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate” has a molecular weight of 248.24 g/mol. Tetrazoles show melting point temperatures at 155–157°C . They dissolve in water, acetonitrile, etc .Applications De Recherche Scientifique

Antibacterial and Anticancer Agent

- Scientific Field : Pharmacology and Medicinal Chemistry .

- Summary of Application : A series of compounds similar to the one you mentioned were synthesized and screened for their antibacterial, anticancer, and anti-TB activities .

- Methods of Application : The compounds were synthesized and then screened for their biological activities. In silico molecular docking studies were carried out on targeted enzymes P38 MAP kinase protein .

- Results or Outcomes : The synthesized compounds showed promising results in their antibacterial, anticancer, and anti-TB activities. Calculated ADME properties suggested that the synthesized compounds obeyed all five rules with good bioavailability and there might be no any possibility of causing harmful toxicants, therefore these compounds may be used as drugs .

Antihypertensive Agent

- Scientific Field : Pharmacology .

- Summary of Application : Compounds similar to “Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate” were synthesized and evaluated as a new class of angiotensin-II receptor antagonists .

- Methods of Application : A series of compounds were synthesized using a variety of phenols. Their chemical characterization was established by FTIR, 1 HNMR, and 13 CNMR techniques .

- Results or Outcomes : All the new compounds showed significant free radical scavenging potentials more than the parent drug while retaining antihypertensive potentials along with urease inhibition properties .

Safety And Hazards

Orientations Futures

Tetrazoles have been used in a wide range of important products such as propellants, explosives, and many drugs . Due to their extraordinary stability under metabolic conditions, many tetrazole derivatives showed enhanced biological activities when used as antiviral, antibacterial, and antifungal agents . Therefore, the future research directions could focus on exploring more potential applications of tetrazoles in various fields.

Propriétés

IUPAC Name |

methyl 2-[4-(tetrazol-1-yl)phenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c1-8(11(16)17-2)18-10-5-3-9(4-6-10)15-7-12-13-14-15/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABFEAFDLKWFOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

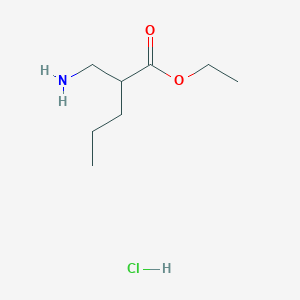

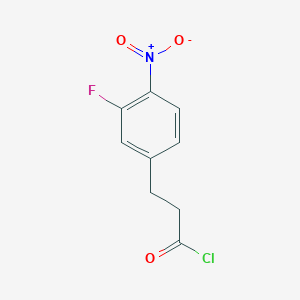

![2-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]acetamide](/img/structure/B1459558.png)

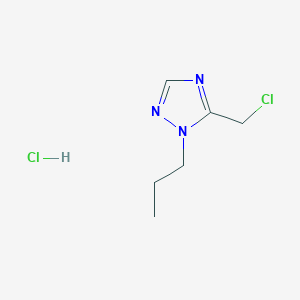

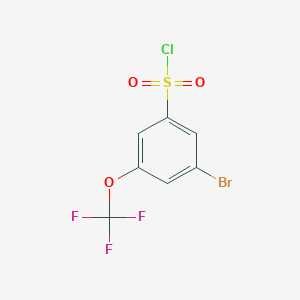

![3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride](/img/structure/B1459564.png)

amine dihydrochloride](/img/structure/B1459565.png)

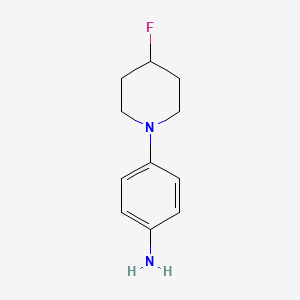

![2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride](/img/structure/B1459566.png)

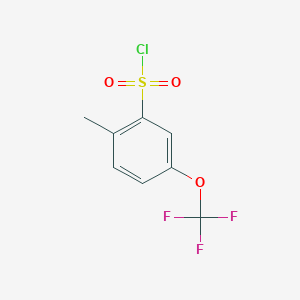

![4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1459569.png)